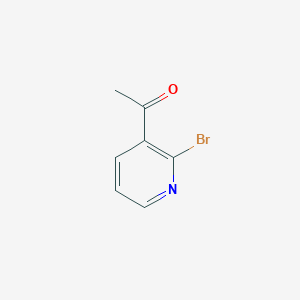

3-Acetyl-2-bromopyridine

描述

Overview of Pyridine (B92270) Chemistry and its Significance in Heterocyclic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org Structurally similar to benzene (B151609), one of the CH groups is replaced by a nitrogen atom, which imparts distinct chemical properties. wikipedia.orgalgoreducation.com This nitrogen atom introduces basicity and an electron-deficient character to the aromatic ring, influencing its reactivity and making it a versatile building block in organic synthesis. numberanalytics.comalgoreducation.com

The pyridine ring is a prevalent scaffold in numerous important compounds, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comwikipedia.org Its derivatives are integral to the synthesis of a wide array of drugs such as antihistamines and anti-inflammatory agents, as well as various pesticides. numberanalytics.com The unique electronic properties and reactivity of the pyridine nucleus make it an indispensable tool for synthetic chemists. openaccessjournals.com

The Strategic Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are highly valuable synthetic intermediates, serving as versatile precursors for the construction of more complex molecules. eurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. eurekalert.orgresearchgate.net These reactions allow for the introduction of a wide range of functional groups onto the pyridine core, enabling the synthesis of diverse and highly substituted pyridine derivatives. rsc.org

The synthesis of highly substituted pyridines directly from the parent pyridine can be challenging. eurekalert.org Therefore, perhalopyridines and other halogenated pyridines have gained significant importance as starting materials. eurekalert.org The ability to selectively functionalize the pyridine ring through halogenation is a critical strategy in organic synthesis, facilitating the development of new pharmaceuticals and agrochemicals. mountainscholar.orgchemrxiv.org

Positioning of 3-Acetyl-2-bromopyridine within the Landscape of Advanced Synthetic Building Blocks

Within the broad class of halogenated pyridines, this compound stands out as a particularly useful and advanced synthetic building block. cymitquimica.comcymitquimica.com This compound incorporates two key functional groups on the pyridine ring: an acetyl group at the 3-position and a bromine atom at the 2-position. This specific arrangement of functional groups offers multiple sites for chemical modification, allowing for a high degree of control and flexibility in molecular design.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chempanda.comthieme-connect.comopenmedicinalchemistryjournal.com The acetyl group, on the other hand, provides a carbonyl functionality that can be transformed into a variety of other groups or used to build more complex molecular architectures. The strategic placement of these two functional groups makes this compound a valuable intermediate in the synthesis of complex organic molecules, including biologically active compounds. chemicalbook.com It is used, for instance, in the synthesis of inhibitors for enzymes like HIV-1 reverse transcriptase. chemicalbook.com

Chemical and Physical Properties of this compound

This compound, also known by its IUPAC name 1-(2-bromo-3-pyridinyl)ethanone, is a chemical reagent with the molecular formula C7H6BrNO. cymitquimica.comsigmaaldrich.com

| Property | Value | Source |

| CAS Number | 84199-61-1 | sigmaaldrich.com |

| Molecular Weight | 200.03 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.552 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.572 | sigmaaldrich.com |

| Flash Point | > 110 °C (>230 °F) | sigmaaldrich.com |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Source |

| Infrared (IR) Spectroscopy | The IR spectrum of a similar compound, 2-acetyl-3,5-diphenylpyrazine, shows a characteristic C=O stretching vibration around 1700 cm⁻¹. | thieme-connect.com |

| Mass Spectrometry (MS) | Electron-Impact Mass Spectrometry (EI-MS) is a standard technique for determining molecular mass and fragmentation patterns. | wisc.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, in a related compound, 2-bromopyridine (B144113), the ¹³C NMR spectrum shows signals at specific chemical shifts corresponding to the different carbon atoms in the pyridine ring. | rsc.org |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the acylation of a bromopyridine derivative. For example, the Stille reaction of 2-bromopyridine with a suitable organotin reagent can yield 2-acetylpyridine. thieme-connect.com A similar strategy could be adapted for the synthesis of the 3-acetyl isomer.

The reactivity of this compound is largely dictated by its two functional groups. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and is a key participant in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position. researchgate.netrsc.org The acetyl group at the 3-position can undergo a wide range of reactions typical of ketones, such as reduction, oxidation, and condensation reactions, providing a handle for further functionalization and elaboration of the molecular structure.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for sequential or tandem reactions to construct complex molecular frameworks. For example, the bromine atom can be displaced by a nucleophile, followed by modification of the acetyl group, or vice versa. This versatility makes it a key building block in the synthesis of thienopyridines and other fused heterocyclic systems, which are known to possess a wide range of biological activities. researchgate.net

The compound is also utilized in the preparation of nonquaternary reactivators of inhibited human acetylcholinesterase, highlighting its importance in medicinal chemistry research. chemicalbook.com Furthermore, its role in synthesizing HIV-1 reverse transcriptase inhibitors underscores its significance in the development of antiviral agents. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJZSPNXTDPUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433761 | |

| Record name | 3-ACETYL-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84199-61-1 | |

| Record name | 3-ACETYL-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromopyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 3 Acetyl 2 Bromopyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Acetyl-2-bromopyridine are a cornerstone of its synthetic utility. These reactions hinge on the displacement of the bromine atom by a variety of nucleophiles.

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the 2-position of the pyridine (B92270) ring in this compound is a good leaving group, a property attributed to several factors. Halogens are generally effective leaving groups in nucleophilic aromatic substitution reactions. Their ability to depart is linked to their stability as an anion. Among the common halogens, iodide is the best leaving group, followed by bromide, chloride, and then fluoride (B91410), which is the least effective. libretexts.org This trend is because the corresponding halide ions' stability increases with size and polarizability, and basicity decreases. libretexts.org Weaker bases are better leaving groups. libretexts.org

The position of the bromine atom on the pyridine ring is also crucial. Halogens at the 2- and 4-positions of a pyridine ring are more readily displaced by nucleophiles compared to a halogen at the 3-position. abertay.ac.uk This is because the electron-withdrawing nitrogen atom in the ring can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, particularly when the attack is at the 2- or 4-position.

Displacement of Bromine by Various Nucleophiles

The reactive nature of the bromine atom in 2-halopyridines allows for its displacement by a wide array of nucleophiles. This facilitates the synthesis of diverse substituted pyridines. Common nucleophiles include alkoxides, amines, and thiolates. For instance, 2-bromopyridine (B144113) can react with sodium amide to produce 2-aminopyridine (B139424). vaia.com In this reaction, the amide ion attacks the carbon atom bonded to the bromine, leading to a resonance-stabilized carbanion intermediate before the bromide ion departs. vaia.com

While direct nucleophilic aromatic substitution (SNAr) is common for 2-halopyridines, reactions of 3-halopyridines can sometimes proceed through a different mechanism known as the elimination-addition (benzyne) mechanism, especially under strong basic conditions. vaia.combath.ac.ukbath.ac.uk For example, the reaction of 3-bromopyridine (B30812) with sodium amide requires more stringent conditions and results in a mixture of 3-aminopyridine (B143674) and 4-aminopyridine, indicating the formation of a pyridyne intermediate. vaia.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is instrumental in the synthesis of biaryls, a structural motif present in many pharmaceuticals and functional materials. researchgate.net

In the context of this compound, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond at the 2-position of the pyridine ring. The reaction typically involves the coupling of the bromopyridine with a boronic acid in the presence of a palladium catalyst and a base. The acetyl group at the 3-position can influence the reactivity of the substrate.

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The reaction is compatible with a wide range of functional groups on both the boronic acid and the organic halide. organic-chemistry.org

The success of the Suzuki-Miyaura coupling often depends on the choice of the palladium catalyst and the associated ligands. A variety of catalyst systems have been developed to improve the efficiency and scope of this reaction.

Catalyst Systems: Simple palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species. acs.org In some cases, ligand-free catalyst systems have been shown to be effective, particularly with oxygen promotion in aqueous media. researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling. researchgate.net

Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine (B1218219) ligands are commonly employed. For instance, triphenylphosphine (B44618) (PPh₃) is a widely used ligand. researchgate.net The choice of ligand can significantly impact the reaction's efficiency. For example, in the Suzuki coupling of Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization, with Pd(P(o-Tol)₃)₂ showing excellent performance in retaining the Z-olefin geometry. organic-chemistry.org

For asymmetric Suzuki-Miyaura couplings, chiral ligands are used to induce enantioselectivity. In the synthesis of chiral heterocyclic biaryls from 3-bromopyridine derivatives, a chiral-bridged biphenyl (B1667301) monophosphine ligand was found to be highly effective in achieving good yields and high enantiomeric excess. rsc.org The steric and electronic properties of the ligand are critical in influencing the outcome of the coupling reaction. acs.org

Interactive Data Table: Catalyst Systems in Suzuki-Miyaura Coupling of Halopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Dibromothiophenes | Diarylthiophenes | Moderate to Excellent | researchgate.net |

| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 2-Bromopyridine | 2-Phenylpyridine | 70 | researchgate.net |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | - | 1H-Pyrazol-5-yltrifluoroborate | Heterobiaryls | 84 | acs.org |

| Pd/C | None | K₂CO₃ | Isopropanol (B130326)/H₂O | 2-Halogenated Pyridines | 2-Aryl-substituted Pyridines | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | Halopyridines | Phenylpyridines | Variable | researchgate.net |

Buchwald-Hartwig Amination and Related C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods. wikipedia.orgacs.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. wikipedia.org

The application of this methodology to heteroaromatic halides like this compound allows for the synthesis of various substituted aminopyridines. The reaction's success and efficiency can be influenced by the choice of ligands, bases, and reaction conditions. nih.govamazonaws.com For instance, the use of biarylmonophosphine ligands such as RuPhos and BrettPhos, in conjunction with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with both primary and secondary amines. nih.gov These conditions help to overcome challenges such as the potential for the substrate to chelate the palladium catalyst, which could otherwise hinder the reaction. nih.gov

Microwave irradiation has also been employed to enhance the efficiency of C-N coupling reactions, often leading to significantly reduced reaction times. researchgate.net

Selective N-arylation is a critical strategy in organic synthesis, particularly for constructing complex molecules containing multiple nitrogen atoms. In the context of this compound, selective N-arylation would involve the preferential reaction at a specific nitrogen atom within a molecule that contains multiple potential arylation sites.

While direct examples focusing solely on this compound are not prevalent in the provided search results, the principles of selective N-arylation can be inferred from studies on related pyridine derivatives. For example, in the synthesis of α-carbolines, 2-amino-3-bromopyridine (B76627) undergoes selective N-arylation with various aryl iodides. acs.org This initial C-N bond formation is then followed by an intramolecular arylation to construct the final heterocyclic system. acs.org

The choice of catalyst, ligands, and reaction conditions plays a crucial role in achieving high selectivity. For instance, palladium catalysts supported by specific phosphine ligands are often employed to control the regioselectivity of the arylation. nih.govmit.edu In the case of unsymmetrical imidazoles, a palladium-catalyzed N-arylation was shown to be completely N1-selective, a result attributed to the careful choice of ligand and the pre-activation of the catalyst. nih.govmit.edu This highlights the importance of the ligand in directing the outcome of the reaction and preventing the formation of undesired regioisomers.

Furthermore, in systems with multiple amine groups, such as diamines, sequential monoarylation can be achieved, demonstrating that with the right catalytic system, high selectivity is possible even with challenging substrates. acs.org The steric and electronic properties of both the aryl halide and the amine substrate also significantly influence the selectivity of the N-arylation reaction.

Heck Reaction and other Carbon-Carbon Bond Formations

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rug.nl This reaction is a versatile tool for the synthesis of substituted alkenes. For heteroaryl halides like 3-bromopyridine, the Heck reaction provides a direct method for introducing alkenyl groups onto the pyridine ring. liv.ac.uk

Research has shown that the regioselectivity of the Heck reaction with electron-rich olefins can be highly dependent on the reaction medium. In ionic liquids, the Heck arylation of 3-bromopyridine with butyl vinyl ether proceeds with high regioselectivity to form the branched α-arylated olefin, which can then be hydrolyzed to yield the corresponding acetylpyridine. liv.ac.uk This method offers an advantage over reactions in conventional molecular solvents, where mixtures of regioisomers are often observed. liv.ac.uk

Ligand-free Heck reactions, utilizing low loadings of palladium salts like Pd(OAc)₂, have also been successfully applied to a wide range of aryl bromides, including 3-bromopyridine. rug.nl These conditions are often industrially viable and are thought to involve palladium nanoparticles as the active catalytic species. rug.nl

Beyond the Heck reaction, other carbon-carbon bond-forming reactions are crucial for the functionalization of pyridine rings. The development of novel strategies for pyridine activation is an active area of research, aiming to create new transformations for functionalizing simple pyridine substrates. uiowa.edu

Stille Coupling Reactions of this compound

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organohalide. numberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups.

While a specific Stille coupling of this compound is not detailed in the provided search results, the reaction of 2-bromopyridine with tributyl(1-ethoxyalkenyl)tin, followed by acidic hydrolysis, has been shown to be an effective method for the synthesis of 2-acylpyridines. thieme-connect.comthieme-connect.com A key finding in this research was the significant rate enhancement and improved yields achieved by the addition of copper(I) iodide (CuI) as a co-catalyst. thieme-connect.comthieme-connect.com The reaction did not proceed without the copper additive, highlighting its crucial role in this transformation, particularly for electron-deficient substrates. thieme-connect.com

The general utility of the Stille reaction is well-established, with palladium complexes such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common catalysts. numberanalytics.commdpi.com Microwave irradiation can also be employed to accelerate Stille coupling reactions. mdpi.com

Kumada Cross-Coupling Reactions

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is a pioneering cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgambeed.com This method is particularly useful for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.org

The catalytic cycle for the palladium-catalyzed Kumada coupling is understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Nickel-catalyzed versions follow a similar mechanistic pathway. wikipedia.org

While specific examples of Kumada coupling with this compound are not present in the search results, the reaction is broadly applicable to aryl and heteroaryl halides. researchgate.netresearchgate.net The choice of catalyst is crucial, with various nickel and palladium complexes being effective. wikipedia.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org The development of new protocols has expanded the scope of the Kumada coupling to include functionalized Grignard reagents and a wider range of electrophiles, significantly enhancing its synthetic utility. researchgate.net

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.orgnumberanalytics.com A key feature of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source or a base. organic-chemistry.org This reaction is valued for the low toxicity, stability, and ease of handling of the organosilane reagents. numberanalytics.comnih.gov

Although direct studies on the Hiyama coupling of this compound are not available in the provided results, the reaction of 3-bromopyridine with triethoxy(vinyl)silane has been demonstrated in a one-pot Hiyama vinylation followed by a Heck arylation to produce asymmetric (E)-1,2-diarylethenes in high yield. mdpi.com This indicates the feasibility of using bromopyridines as substrates in Hiyama couplings.

The development of well-defined palladium catalysts and fluoride-free activation methods has broadened the scope and practicality of the Hiyama coupling. organic-chemistry.orgnih.gov For instance, reactions can be performed in aqueous media using a palladium acetate catalyst with a base like sodium hydroxide. organic-chemistry.org

Here is a table summarizing various conditions for Hiyama cross-coupling reactions:

| Catalyst | Ligand | Activator/Base | Solvent | Substrates | Product Type | Yield | Ref |

| Pd(OAc)₂ | DABCO | - | - | Aryl halides, Aryltrimethoxysilanes | Biaryls | 20-100% | mdpi.com |

| Pd(OAc)₂ | - | aq. NaOH | PEG/H₂O | 3-bromopyridine, triethoxy(vinyl)silane | Asymmetric (E)-1,2-diarylethene | 91% | mdpi.com |

| Pd(NH₃)₂Cl₂ | Cationic bipyridyl | NaOH | H₂O | Aryl bromides, triethoxy(aryl)silanes | Biaryl derivatives | 35-99% | mdpi.com |

| {[(PhCH₂O)₂P(CH₃)₂CHNCH(CH₃)₂]₂PdCl₂} | - | TBAF | Toluene (B28343)/H₂O | Aryl bromides, Arylsilanes | Unsymmetrical biaryls | Moderate to high | nih.gov |

Reactions of the Acetyl Group

The acetyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. While the provided search results primarily focus on the reactions of the bromo-substituent, the reactivity of the acetyl group is a fundamental aspect of its chemistry.

One of the most common reactions of an acetyl group is its conversion to other functional groups. For instance, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). Further oxidation of this alcohol could yield a carboxylic acid.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations with aldehydes or ketones, or alkylation reactions with alkyl halides.

Furthermore, the acetyl group can be a directing group in electrophilic aromatic substitution reactions, although the pyridine ring itself is generally deactivated towards such reactions. The presence of both the bromo and acetyl substituents will influence the regioselectivity of any further substitution on the pyridine ring.

In one study, the reaction of 3-bromopyridine with CF₃CO-acetylenes led to the formation of 1,3-oxazinopyridines, where the acetyl group (or in this case, a related carbonyl) is involved in the cyclization. mdpi.com This demonstrates that the carbonyl functionality can participate in intramolecular reactions to form new heterocyclic systems.

Reduction Reactions to Alcohols or Amines.benchchem.com

The acetyl group of this compound can be reduced to form the corresponding alcohol, 1-(2-bromo-3-pyridinyl)ethanol, or further transformed into an amine. Common reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.comlibretexts.org These reagents deliver a hydride ion to the carbonyl carbon, which upon workup, yields the alcohol. libretexts.org The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is often preferred when other reducible groups that are unreactive to NaBH₄ are present. libretexts.org

The conversion to amines can be achieved through reductive amination. This process involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by reduction. Alternatively, the corresponding oxime can be formed and then reduced to the amine. Reagents like NaBH₄/BF₃·Et₂O can be employed for the reduction of amides to amines. researchgate.net

The reduction of the prochiral ketone in this compound to a chiral alcohol presents an opportunity for asymmetric synthesis. One reported method involves the use of dicyclopentylzinc (B12055005) in the presence of a chiral catalyst. mdpi.comresearchgate.netnih.gov

In a study on the reduction of various heterocyclic ketones, 5-acetyl-2-bromopyridine (B147078), a constitutional isomer of this compound, was reduced to the corresponding optically active alcohol using dicyclopentylzinc with (–)-(1R,2S)-ephedrine as a catalyst, although the optical yield was modest. nih.govmdpi.comresearchgate.netnih.gov This methodology demonstrates the potential for generating enantiomerically enriched alcohols from acetyl-bromopyridines. The reaction is believed to proceed through a six-membered transition state. mdpi.com

A related study on the reduction of 3-acetylpyridine (B27631), a close structural analog, with dicyclopentylzinc catalyzed by optically active (S)-1-(pyridin-3-yl)ethanol, demonstrated asymmetric amplifying autocatalysis, where the product of the reaction catalyzes its own formation with increased enantiomeric excess. mdpi.comnih.gov

Table 1: Asymmetric Reduction of Acetylpyridines with Dicyclopentylzinc mdpi.comnih.gov

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Acetylpyridine | (–)-(1R,2S)-Ephedrine | (S)-1-(Pyridin-3-yl)ethanol | High | >99 |

| 5-Acetyl-2-bromopyridine | (–)-(1R,2S)-Ephedrine | Optically active alcohol | - | Low |

| 3-Acetylpyridine | (S)-1-(Pyridin-3-yl)ethanol (92% ee) | (S)-1-(Pyridin-3-yl)ethanol | 55 | 95-96 |

Condensation Reactions

The acetyl group of this compound can participate in condensation reactions. For instance, condensation reactions of o-halogenopyridinecarboxylic acids with β-dicarbonyl compounds in the presence of copper have been investigated. rsc.orgsci-hub.se In one example, 2-bromopyridine-3-carboxylic acid reacted with acetylacetone (B45752) to yield 2-acetonylpyridine-3-carboxylic acid. rsc.orgsci-hub.se These types of reactions highlight the potential for the acetyl group in this compound to react with various nucleophiles to form new carbon-carbon bonds.

Furthermore, a redox-neutral [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt, provides a route to substituted pyridines. organic-chemistry.org This demonstrates a modern approach to pyridine synthesis that could potentially be adapted for transformations involving the acetyl group of this compound.

Baeyer-Villiger Oxidation.benchchem.com

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters using a peroxyacid or other oxidizing agents. organic-chemistry.orgjk-sci.comnumberanalytics.compurechemistry.orgnih.gov This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. jk-sci.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com

In the case of this compound, the two potential migrating groups are the methyl group and the 2-bromo-3-pyridyl group. Based on the general migratory aptitude, the 2-bromo-3-pyridyl group (an aryl group) would be expected to migrate in preference to the methyl group. This would lead to the formation of 2-bromo-3-pyridyl acetate.

The reaction is typically carried out with peracids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The mechanism involves the initial attack of the peracid on the protonated carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. jk-sci.com This is followed by a concerted migration of one of the substituents and the loss of a carboxylic acid molecule to yield the final ester product. jk-sci.com

Other Transformative Reactions

Organometallic Reactions (e.g., Grignard Reactions, Lithiation).benchchem.comacs.orgconsensus.app

The bromine atom on the pyridine ring of this compound is susceptible to replacement through organometallic reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Grignard Reactions: The reaction of 2-bromopyridines with Grignard reagents can lead to the formation of substituted pyridines. acs.orgconsensus.app For instance, a purple light-promoted radical coupling of 2-bromopyridines with various Grignard reagents has been developed, which proceeds without a transition metal catalyst. acs.orgconsensus.apporganic-chemistry.orgacs.org This method involves a single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by purple light, to generate a pyridyl radical. organic-chemistry.orgacs.org This radical can then couple with the Grignard reagent to form the desired product.

Lithiation: The bromine atom can be exchanged for a lithium atom through a process called lithiation. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles. For example, the lithiation of 3-bromopyridine can be achieved cleanly at low temperatures, and the resulting 3-lithiopyridine can be trapped with electrophiles to create a range of 3-substituted pyridines. princeton.edu While this specific example is for 3-bromopyridine, similar principles can be applied to this compound, although the acetyl group might require protection or could influence the regioselectivity of the lithiation.

Radical Coupling Reactions with Bromopyridines.nih.gov

As mentioned in the context of Grignard reactions, radical coupling reactions provide a modern and efficient way to functionalize bromopyridines. A notable example is the purple light-promoted coupling of 2-bromopyridines with Grignard reagents. acs.orgorganic-chemistry.orgacs.org This reaction proceeds via a photoinduced SRN1 (radical nucleophilic substitution) mechanism. organic-chemistry.orgacs.org The process is initiated by single electron transfer from the Grignard reagent to the bromopyridine, which is facilitated by purple light. organic-chemistry.orgacs.org This generates a pyridyl radical, which can then participate in the coupling reaction. This method has been shown to be compatible with a range of Grignard reagents, including primary and secondary alkyl, cycloalkyl, aryl, heteroaryl, and pyridyl reagents. acs.orgorganic-chemistry.org

Applications of 3 Acetyl 2 Bromopyridine in the Synthesis of Advanced Organic Molecules

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, 3-Acetyl-2-bromopyridine serves as a crucial starting material or intermediate for the synthesis of molecules with potential therapeutic applications. guidechem.comfrontiersin.org The pyridine (B92270) scaffold is a common feature in many biologically active compounds and approved drugs. frontiersin.orgekb.eg The presence of the acetyl and bromo groups on the pyridine ring of this compound allows for a wide range of chemical transformations, enabling chemists to build diverse libraries of compounds for biological screening. guidechem.com

This compound is recognized as a key intermediate in the production of Active Pharmaceutical Ingredients (APIs). guidechem.compharmanoble.com APIs are the core components of medicines responsible for their therapeutic effects. pharmanoble.com The unique arrangement of functional groups in this compound makes it an ideal precursor for constructing the complex heterocyclic systems often found in modern pharmaceuticals. guidechem.comsrigunasailifesciences.com

The strategic use of this compound and related functionalized pyridines facilitates the development of novel molecular frameworks with significant biological potential. nih.govmdpi.com The reactivity of the bromo- and acetyl- substituents allows for participation in various coupling and condensation reactions, leading to diverse heterocyclic structures. For instance, derivatives of the closely related 3-bromopyridine (B30812) are used in Suzuki coupling reactions to create 3-aryl-pyridines, which are then converted into N-methyl-1,2,5,6-tetrahydropyridine derivatives evaluated for their biological activities. nih.govopenmedicinalchemistryjournal.com Similarly, imidazo[1,2-α]pyridines, which can be synthesized from pyridine-based precursors, are recognized as critical bioactive scaffolds in medicinal chemistry, forming the core of drugs like zolpidem and alpidem. semanticscholar.org Research has also focused on synthesizing chromeno[3,2-c]pyridines, which have demonstrated antimicrobial, antiviral, and cytotoxic activities, highlighting the importance of the pyridine core in developing new therapeutic agents. mdpi.com

Table 1: Examples of Bioactive Scaffolds Synthesized from Pyridine Precursors

| Precursor Type | Synthetic Method | Resulting Scaffold | Potential Biological Activity | Reference(s) |

| 3-Bromopyridine | Suzuki Coupling, N-methylation, Reduction | 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine | Acetylcholinesterase Inhibition | nih.gov, openmedicinalchemistryjournal.com |

| 2-Aminopyridine (B139424) | Multi-component reactions | Imidazo[1,2-α]pyridine | Diverse (e.g., hypnotic, anxiolytic) | semanticscholar.org |

| Pyridyl Phenyl Ethers | Intramolecular Cyclization | Chromeno[3,2-c]pyridine | Antimicrobial, Antiviral, Cytotoxic | mdpi.com |

| Substituted Pyridines | Knoevenagel Condensation, Michael Addition | Pyridine-Thiazolidinedione Hybrids | Antidiabetic | researchgate.net |

The pyridine nucleus is a key component in a variety of compounds designed to possess anti-inflammatory and antimicrobial properties. researchgate.netnih.gov Synthetic strategies often utilize functionalized pyridines to build larger molecules that exhibit these desired biological effects. For example, chalcones derived from 3-acetylpyridine (B27631) have been used to synthesize pyrimidine (B1678525) derivatives that show potent anti-inflammatory and antioxidant activities. nih.gov Other research has focused on creating novel 1-acetyl-pyrazole derivatives which have demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6, as well as broad-spectrum antimicrobial activity. nih.gov The versatility of the pyridine ring, as provided by precursors like this compound, is instrumental in developing new agents to combat inflammation and microbial infections. researchgate.netresearchgate.net

Table 2: Research on Pyridine-Containing Anti-inflammatory and Antimicrobial Agents

| Compound Class | Synthetic Approach | Biological Target/Activity | Key Findings | Reference(s) |

| 1-Acetyl-dihydropyrazoles | Cyclization of chalcones, reaction with arylisocyanates/isothiocyanates | Pro-inflammatory cytokines (TNF-α, IL-6), various bacteria and fungi | Compounds showed up to 85% TNF-α and 93% IL-6 inhibition; some had MIC values as low as 10 μg/mL. | nih.gov |

| Pyrimidine-2-thiol derivatives | Condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde, cyclization with thiourea | COX-1, COX-2, 5-lipoxygenase, antioxidant activity | Synthesized compounds showed potent inhibition of inflammatory enzymes and significant antioxidant effects. | nih.gov |

| Pyridine-based sulfa-drugs | Functionalization of hydroxynicotinonitrile, condensation with sulfa-drugs | Antimicrobial activity | New sulfonamide derivatives demonstrated significant antimicrobial activity. | researchgate.net |

| Naphtho[2,1-b]furo[3,2-b]pyridines | Multi-step synthesis from naphthofuran precursors | Antibacterial (Gram-positive and Gram-negative) | Synthesized compounds showed potent antibacterial activity with MIC values ranging from 1.56-12.5 μg/mL. | researchgate.net |

The development of effective antiretroviral therapies is a continuing focus of medicinal chemistry, with many drugs targeting key viral enzymes like HIV-1 reverse transcriptase and integrase. nih.gov The pyridine moiety is a structural component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For example, dual inhibitors targeting both reverse transcriptase and integrase have been developed based on the pyridine-containing drug Delavirdine. nih.gov While direct synthesis from this compound is not explicitly detailed in all studies, its role as a functionalized pyridine building block makes it a highly relevant precursor for creating novel analogs and new classes of inhibitors. guidechem.comnih.gov The ability to modify the pyridine core is essential for developing drugs that can overcome viral resistance. nih.gov Furthermore, other research has shown that compounds designed to bind to the HIV TAR RNA element, which can feature peptide backbones, are capable of inhibiting reverse transcription, indicating that targeting different stages of the viral life cycle with novel chemical entities is a viable strategy. plos.org

This compound is explicitly identified as a chemical reagent used in the synthesis of nonquaternary reactivators for human acetylcholinesterase (hAChE) that has been inhibited by organophosphorus nerve agents. as-1.co.jp The inhibition of AChE is a critical event in nerve agent poisoning, and reactivators are crucial antidotes. soton.ac.uk Many effective reactivators are pyridinium (B92312) aldoximes; however, their permanent positive charge can limit their ability to cross the blood-brain barrier. researchgate.netresearchgate.net Consequently, there is significant research into developing uncharged reactivators that can access the central nervous system. researchgate.net The synthesis of these advanced reactivators often involves hybrid structures that combine a peripheral site ligand with a reactivator component, frequently based on a pyridine aldoxime. soton.ac.ukresearchgate.net Related compounds like 3-bromopyridine are used as starting materials in multi-step syntheses to create novel acetylcholinesterase inhibitors, demonstrating the utility of this class of precursors in modulating AChE activity. nih.govopenmedicinalchemistryjournal.com

Table 3: Application of Pyridine Derivatives in Acetylcholinesterase Research

| Compound Type | Precursor Mentioned/Implied | Application | Rationale/Mechanism | Reference(s) |

| Nonquaternary Reactivators | This compound | Reactivation of nerve agent-inhibited hAChE | Development of uncharged reactivators to cross the blood-brain barrier. | as-1.co.jp |

| Hybrid Reactivators | Pyridine-based scaffolds | Reactivation of nerve agent-inhibited hAChE | Combines a peripheral site ligand for initial binding with a nucleophilic reactivator to remove the nerve agent. | soton.ac.uk, researchgate.net |

| Tetrahydroacridine-pyridine Hybrids | Pyridine aldoxime/amidoxime moieties | Reactivation of nerve agent-inhibited hAChE | Design of efficient uncharged reactivators. | researchgate.net |

| 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridines | 3-Bromopyridine | Inhibition of Acetylcholinesterase | Potential symptomatic treatment for Alzheimer's disease. | nih.gov, openmedicinalchemistryjournal.com |

Azaquinolinone scaffolds are a class of compounds that have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. google.comgoogle.com PARP inhibitors are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. google.com The chemical structure of azaquinolones features a fused pyridine and quinolinone ring system. This compound represents a logical and strategic starting material for the construction of such a scaffold. The functionalized pyridine ring can be elaborated and fused with another ring system to form the core azaquinolone structure. The applicant for patents on these compounds discovered that azaquinolones show surprising PARP inhibitory activity and selectivity for PARP1, making them promising candidates for the treatment of cancers including breast, ovarian, and prostate cancer. google.comgoogle.com

Intermediate in the Synthesis of Pharmaceutical Agents

Synthesis of Triazolopyridine and Triazolopyrazine Anticancer Drugs

The triazolopyridine scaffold is a highly privileged core in medicinal chemistry, recognized for its potential in developing novel anticancer agents. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against key targets in cancer progression. nih.gov For instance, a series of triazolopyridine derivatives showed significant inhibitory activity against bromodomain-containing protein 4 (BRD4), which is a promising therapeutic target for various cancers. nih.gov

The synthesis of these complex heterocyclic systems often relies on functionalized pyridine precursors. Bromopyridines, such as this compound, are valuable starting materials for constructing the triazolopyridine core. Synthetic routes can involve the cyclization of a substituted pyridine intermediate to form the fused triazole ring system. nih.gov A notable example is the synthesis of guidechem.comchemicalbook.comnih.govtriazolo[1,5-a]pyridin-2-amines from a bromopyridine precursor, which are then further elaborated. nih.gov These compounds have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in cancer cell survival, highlighting the role of bromopyridines in accessing novel anticancer agents. nih.gov

| Target/Drug Class | Therapeutic Target | Significance |

| Triazolopyridine Derivatives | Bromodomain-containing protein 4 (BRD4) | BRD4 is an epigenetic reader protein linked to the development of various cancers. nih.gov |

| guidechem.comchemicalbook.comnih.govTriazolo[1,5-a]pyridines | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | TDP2 is an enzyme that repairs DNA damage, and its inhibition can enhance the efficacy of certain chemotherapies. nih.gov |

This table summarizes anticancer targets and drug classes related to the triazolopyridine scaffold, which can be synthesized from bromopyridine precursors.

Development of Enzyme Inhibitors

This compound is explicitly identified as a chemical reagent used in the synthesis of various enzyme inhibitors. chemicalbook.com Its structure is leveraged to build molecules that can interact with the active sites of specific enzymes, modulating their activity.

Key examples of its application include:

HIV-1 Reverse Transcriptase Inhibitors : This compound is used in the synthesis of inhibitors targeting HIV-1 reverse transcriptase, a critical enzyme for the replication of the HIV virus. chemicalbook.com

Acetylcholinesterase Reactivators : It serves as a reagent in the creation of nonquaternary reactivators for human acetylcholinesterase that has been inhibited by nerve agents like GF (cyclosarin). chemicalbook.com

Tyrosyl-DNA phosphodiesterase II (TDP2) Inhibitors : As detailed previously, bromopyridine precursors are fundamental to creating triazolopyridine scaffolds that have been successfully developed as TDP2 inhibitors. nih.gov

| Enzyme Target | Therapeutic Area | Role of Precursor |

| HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) | Used as a reagent in the synthesis of inhibitors. chemicalbook.com |

| Acetylcholinesterase | Toxin/Nerve Agent Treatment | Reagent for creating enzyme reactivators. chemicalbook.com |

| Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Oncology | Building block for the synthesis of triazolopyridine-based inhibitors. nih.gov |

This table outlines enzymes targeted by inhibitors synthesized using this compound or related precursors.

Scaffolds for Therapeutic Agents Targeting Neurological Disorders

The development of therapeutic agents for neurological disorders often involves the creation of complex heterocyclic molecules capable of crossing the blood-brain barrier and interacting with central nervous system (CNS) targets. Pyridine-based scaffolds are of significant interest in this area. For example, thienopyridine analogues, which feature a pyridine ring fused to a thiophene (B33073) ring, have been investigated for their potential in treating CNS diseases. researchgate.net

As a functionalized pyridine, this compound represents a valuable starting point for generating diverse molecular scaffolds. Its two distinct reactive sites—the bromo group, suitable for cross-coupling reactions, and the acetyl group, which can be modified in numerous ways—allow for the systematic synthesis of libraries of novel compounds. This approach, often termed Diversity-Oriented Synthesis (DOS), is crucial for exploring new chemical space and identifying lead compounds for challenging therapeutic targets, including those associated with neurological disorders. whiterose.ac.uk

Agrochemical Development

In the agrochemical sector, this compound is recognized as a valuable building block for the synthesis of active ingredients. guidechem.com Pyridine-based compounds play a crucial role as fungicides, insecticides, and herbicides in modern agriculture. nih.gov

Formulation of Agrochemicals

The primary role of this compound in agrochemical development is as a synthetic intermediate used to create the active ingredients. guidechem.com While the final agrochemical product requires formulation—mixing the active compound with adjuvants, solvents, and stabilizers to create a usable product like a spray or granule—the contribution of this compound occurs at the synthesis stage. guidechem.comfishersci.com It provides a core pyridine structure that is elaborated into a molecule with desired pesticidal or herbicidal activity. guidechem.com

Creation of Pesticides and Herbicides

This compound is directly employed as a building block in the synthesis of pesticides and herbicides. guidechem.com The mechanism of action for agrochemicals derived from this intermediate involves the disruption of essential biological processes in the target pests or weeds, leading to their control or elimination. guidechem.com The presence of a halogenated pyridine ring is a common feature in many effective insecticides. google.com The versatility of the pyridine scaffold allows for the development of compounds that are effective against a range of agricultural pests. nih.gov

Synthesis of Novel Pyridine-Based Agrochemicals

The search for new agrochemicals with improved efficacy, better safety profiles, and novel modes of action is a continuous effort in the industry. nih.govnih.gov The strategy of "Intermediate Derivatization" is a key approach, where known chemical intermediates are modified to create new, patentable active ingredients. nih.gov this compound is an ideal candidate for this approach.

The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.combohrium.com This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl or other organic groups to the pyridine ring. mdpi.com By reacting this compound with different arylboronic acids, for example, a large library of novel pyridine derivatives can be synthesized and screened for agrochemical activity. mdpi.com This method provides an efficient pathway to discover next-generation herbicides, insecticides, and fungicides. nih.govresearchgate.net

| Application Area | Synthetic Role of this compound | Key Methodologies |

| Pesticides | Building block for active ingredients. guidechem.com | Derivatization of the pyridine core. |

| Herbicides | Building block for active ingredients. guidechem.com | Modification of acetyl and bromo groups. |

| Novel Agrochemicals | Versatile intermediate for new compound discovery. nih.gov | Palladium-catalyzed cross-coupling (e.g., Suzuki reaction). mdpi.com |

This table summarizes the role of this compound in the development of various agrochemicals.

Materials Science

This compound, a halogenated pyridine derivative, serves as a versatile precursor in the realm of materials science. Its unique bifunctional nature, possessing both a reactive bromine atom and an acetyl group, allows for its integration into a variety of complex molecular structures, paving the way for the development of novel materials with tailored properties.

Development of Advanced Materials

The utility of this compound as a foundational component for advanced materials stems from its classification as a key heterocyclic building block. googleapis.com The development of new materials is contingent on the ability to construct complex and functional molecular architectures, a process for which this compound is well-suited. The presence of two distinct reactive sites on the pyridine ring enables sequential and controlled chemical modifications.

The bromine atom at the 2-position is amenable to various carbon-carbon bond-forming cross-coupling reactions, while the acetyl group at the 3-position can undergo a wide range of transformations, including condensations, oxidations, and reductions. This dual reactivity allows chemists to use this compound as a scaffold, introducing diverse functional groups and building up molecular complexity to create substances with specific electronic, optical, or mechanical properties required for advanced material applications.

Role in Polymer and Coating Synthesis

In polymer science, this compound is recognized as a valuable monomer or building block for the synthesis of specialized polymers and coatings. googleapis.comgoogle.com Its incorporation into polymer chains can be achieved through modern polymerization techniques. The bromine atom, for instance, allows the molecule to participate in cross-coupling polymerization reactions such as Suzuki or Stille couplings, which are powerful methods for creating conjugated polymers. These types of polymers are of significant interest for applications in electronics and advanced coatings due to their unique conductive and photophysical properties.

Furthermore, the acetyl group can be utilized in condensation polymerization reactions. For example, it can react with amines or other suitable functional groups to form polyimines or other complex polymer backbones. This adaptability makes this compound a strategic component for designing polymers with specific functionalities, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metals, which is useful for creating functional polymer films and coatings.

Specialty Chemicals and Fine Chemical Synthesis

The synthesis of specialty and fine chemicals relies on the availability of versatile and reliable starting materials. This compound fits this role perfectly, offering a gateway to a multitude of more complex and high-value chemical entities.

Synthesis of Dyes and Pigments

This compound is identified as a precursor in the synthesis of organic dyes and pigments. googleapis.com While specific, commercially named dyes derived directly from this compound are not widely documented in public literature, its chemical structure is highly conducive to the creation of chromophores (the color-bearing parts of a dye molecule).

The acetyl group is a key functional group for building dye molecules. It can readily participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, with activated methylene (B1212753) compounds or aromatic aldehydes, respectively. These reactions lead to the formation of extended π-conjugated systems, which are characteristic of many organic dyes and pigments. For example, condensation could lead to chalcone-like structures, which are known to be chromophoric. The pyridine ring itself can act as an electron-accepting component within a push-pull chromophore system, potentially leading to dyes with interesting solvatochromic or electronic properties. Chemical suppliers in the dye and pigment sector list this compound, underscoring its role as a foundational intermediate in this industry. googleapis.com

Building Block for Intricate Molecular Architectures

The most pronounced application of this compound is its role as a bifunctional building block for constructing complex and intricate molecular architectures. googleapis.com Its utility is extensively demonstrated in patent literature, where it is used as a key intermediate in the synthesis of complex heterocyclic compounds, particularly for pharmaceutical development.

The distinct reactivity of its two functional groups allows for selective and stepwise synthesis. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, while the acetyl group provides a site for further derivatization. A documented example is the use of this compound in a Sonogashira coupling reaction to synthesize substituted quinolines. In this reaction, the bromine atom is coupled with an ethynyl-substituted benzene (B151609) derivative in the presence of a palladium-copper catalyst.

Table 1: Exemplary Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | 5-Ethynyl-1,2,3-trimethoxybenzene | Triphenylphosphinepalladium(II) chloride / Copper(I) iodide | Substituted quinoline |

Source:

Another documented transformation involves the reaction of the acetyl group. A US patent describes the treatment of this compound with xenon difluoride and hydrogen fluoride-pyridine to achieve fluorination at the acetyl position. This demonstrates how the ketone functionality can be chemically modified without affecting the bromo-substituent, a critical feature for a versatile building block. These examples highlight the compound's value in creating sophisticated molecular frameworks by allowing chemists to precisely control the introduction of new functionalities at different positions on the pyridine core.

Derivatives and Analogs of 3 Acetyl 2 Bromopyridine

Synthesis and Characterization of Substituted 3-Acetyl-2-bromopyridine Derivatives

The bromine atom at the 2-position of the pyridine (B92270) ring in this compound is a key functional group that allows for the synthesis of a variety of substituted derivatives through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organohalide with an organoboron compound. For instance, 2-bromopyridine (B144113) derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(OAc)₂, to yield 2-aryl-substituted pyridines. researchgate.netrsc.org A general protocol for the Suzuki coupling of 2-bromopyridines involves reacting the bromopyridine with an arylboronic acid in a solvent like aqueous isopropanol (B130326) with a palladium catalyst. researchgate.net While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general reactivity of 2-bromopyridines suggests its utility in similar transformations. researchgate.netmdpi.commdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwalisongo.ac.idthieme-connect.com This method has been successfully applied to 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridines in good yields. scirp.org The reaction is typically carried out using a palladium catalyst, such as Pd(CF₃COO)₂, a ligand like PPh₃, and a copper(I) co-catalyst (CuI) in a solvent like DMF. scirp.org This suggests that this compound could similarly be coupled with various terminal alkynes to produce 3-acetyl-2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of arylamines from aryl halides. nih.govnih.govscispace.com The amination of 2-bromopyridines with various volatile amines has been achieved in sealed tubes, providing access to secondary and tertiary aminopyridines. nih.gov The reaction of 2- and 3-bromopyridine (B30812) derivatives with piperidine (B6355638) has been shown to be moderately effective. sci-hub.se This methodology could be applied to this compound to synthesize a range of 3-acetyl-2-aminopyridine derivatives.

The characterization of these synthesized derivatives typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure of the new compounds, confirming the introduction of the new substituent and the retention of the acetyl and pyridine moieties. scielo.br Infrared (IR) spectroscopy helps in identifying the functional groups present, such as the carbonyl group of the acetyl moiety, and mass spectrometry (MS) confirms the molecular weight of the synthesized derivatives.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of the substituents on the pyridine ring.

One study investigated the structure-activity relationship of 3-substituted pyridine derivatives as inhibitors of farnesyl-protein transferase (FPT), an enzyme implicated in cancer. walisongo.ac.id In this study, it was found that the nature of the substituent at the 3-position of the pyridine ring played a crucial role in the inhibitory activity. While this study did not directly use this compound, it provides valuable insights into the effects of substitution at the 3-position of a pyridine ring within a larger molecular scaffold.

Another area of investigation has been the antimicrobial properties of pyridine derivatives. For example, 1-adamantylthiopyridines with various substituents at the 3-position have been prepared and evaluated for their antimicrobial activities. excli.de The study included 2-(1-adamantylthio)-3-bromopyridine and found that it, along with other derivatives, exhibited antigrowth activity against Streptococci. excli.de This suggests that the introduction of a thioether linkage at the 2-position and a bromine at the 3-position can confer antimicrobial properties. Furthermore, derivatives of 5-acetyl-2-bromopyridine (B147078) have demonstrated significant antifungal properties, particularly against Candida albicans and Candida glabrata. One derivative showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against C. glabrata.

In the context of anticancer activity, derivatives of 5-acetyl-2-bromopyridine have shown inhibitory effects on cancer cell lines, such as MCF-10 breast cancer cells, with inhibitory concentrations in the micromolar range. Additionally, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as Hsp90 inhibitors, showing potential as anticancer agents. nih.gov A study on 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives identified them as apoptosis inducers through the inhibition of c-MET and VEGFR-2, highlighting their potential as chemotherapeutics. nih.gov

The following table summarizes the biological activities of some pyridine derivatives.

| Derivative Class | Biological Activity | Key Findings |

| 1-Adamantylthio-3-bromopyridines | Antimicrobial | Active against Streptococci. excli.de |

| 5-Acetyl-2-bromopyridine Derivatives | Antifungal, Anticancer | Effective against Candida species and show inhibitory effects on breast cancer cells. |

| Thieno[2,3-c]pyridine Derivatives | Anticancer | Act as Hsp90 inhibitors. nih.gov |

| 1,3-Diphenylurea Appended Aryl Pyridines | Anticancer | Induce apoptosis through c-MET and VEGFR-2 inhibition. nih.gov |

Comparison with Positional Isomers (e.g., 5-Acetyl-2-bromopyridine, 2-Acetyl-3-bromopyridine)

The biological and chemical properties of acetyl-bromopyridine compounds are highly dependent on the relative positions of the acetyl and bromo substituents on the pyridine ring.

5-Acetyl-2-bromopyridine: This isomer is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form complex heterocyclic scaffolds for pharmaceuticals and agrochemicals. Its synthesis can be achieved through the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation with N,N-dimethylacetamide. nih.gov The bromine at the 2-position is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. Derivatives of 5-acetyl-2-bromopyridine have shown notable biological activities, including antifungal and anticancer properties.

2-Acetyl-3-bromopyridine: This isomer can be synthesized from 3-bromopyridine-2-carbonitrile by reaction with methylmagnesium bromide. rsc.org The acetyl group at the 2-position and the bromine at the 3-position offer different reactivity patterns compared to the other isomers. For instance, the acetyl group at the 2-position can be a directing group in certain reactions.

The table below provides a comparison of the key properties of these positional isomers.

| Property | This compound | 5-Acetyl-2-bromopyridine | 2-Acetyl-3-bromopyridine |

| Synthesis | - | Lithiation of 2,5-dibromopyridine and acetylation. nih.gov | From 3-bromopyridine-2-carbonitrile and a Grignard reagent. rsc.org |

| Reactivity | Bromine at C2 is suitable for cross-coupling. Acetyl at C3 can be modified. | Bromine at C2 is a good leaving group for substitutions and couplings. | Acetyl at C2 may act as a directing group. Bromine at C3 is available for reactions. |

| Reported Biological Activity of Derivatives | Antimicrobial activity of related 3-bromo derivatives. excli.de | Antifungal and anticancer activities. | - |

| ¹H NMR (CDCl₃, δ ppm) | - | 8.89 (s, 1H), 8.07 (d, 1H), 7.61 (d, 1H), 2.62 (s, 3H) nih.gov | 8.55 (dd, 1H), 7.97 (dd, 1H), 7.25 (dd, 1H), 2.67 (s, 3H) rsc.org |

| ¹³C NMR (CDCl₃, δ ppm) | - | 195.65, 150.42, 146.96, 137.70, 131.41, 128.44, 26.79 nih.gov | 199.5, 152.9, 147.2, 142.4, 126.5, 117.3, 28.0 rsc.org |

This comparative analysis highlights how the placement of the functional groups on the pyridine ring dictates the synthetic utility and potential biological applications of these isomers.

Advanced Characterization and Spectroscopic Analysis of 3 Acetyl 2 Bromopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectral Analysis

The proton NMR spectrum of 3-Acetyl-2-bromopyridine in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for the methyl and pyridine (B92270) ring protons. The acetyl group's methyl protons appear as a sharp singlet, while the three aromatic protons on the pyridine ring exhibit characteristic splitting patterns due to spin-spin coupling.

In one analysis, the methyl protons (CH₃) resonate as a singlet at δ 2.69 ppm. unam.mx The three aromatic protons appear in the downfield region, with signals reported as a doublet of doublets at δ 7.98 ppm (J = 7.2, 2.1 Hz), a doublet at δ 7.92 ppm (J = 7.5 Hz), and a doublet at δ 8.73 ppm (J = 1.2 Hz). unam.mx These signals correspond to the protons at the C4, C5, and C6 positions of the pyridine ring.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference |

|---|---|---|---|---|

| -COCH₃ | 2.69 | s (singlet) | N/A | unam.mx |

| Pyridine-H | 7.92 | d (doublet) | 7.5 | unam.mx |

| 7.98 | dd (doublet of doublets) | 7.2, 2.1 | ||

| 8.73 | d (doublet) | 1.2 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals are observed for the methyl carbon, the carbonyl carbon, and the five distinct carbons of the pyridine ring. The carbon atom attached to the bromine (C2) and the carbonyl carbon (C=O) are typically observed at the lower field end of the spectrum.

A reported ¹³C NMR spectrum in CDCl₃ shows a signal for the methyl carbon at δ 26.1 ppm and the carbonyl carbon at δ 199.5 ppm. unam.mx The five carbons of the heterocyclic ring resonate at δ 123.2, 125.6, 139.9, 150.5, and 152.1 ppm. unam.mx

| Carbon Assignment | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|

| -CH₃ | 26.1 | unam.mx |

| Pyridine-CH | 123.2 | unam.mx |

| Pyridine-C | 125.6 | unam.mx |

| Pyridine-CH | 139.9 | unam.mx |

| Pyridine-CH | 150.5 | unam.mx |

| Pyridine-C | 152.1 | unam.mx |

| -C=O | 199.5 | unam.mx |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₆BrNO, corresponding to a molecular weight of approximately 200.03 g/mol . scirp.org Elemental analysis has confirmed these values, with experimentally found percentages of Carbon (42.09%), Hydrogen (2.90%), and Nitrogen (7.02%) closely matching the calculated values of C, 42.03%; H, 3.02%; and N, 7.00%. unam.mx Detailed mass spectral fragmentation data for this specific isomer is not widely available in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group of the acetyl moiety. This characteristic ketone stretch is reported at a frequency of 1697 cm⁻¹. unam.mx Other bands corresponding to C-H and C-N bonds of the pyridine ring are also present but are often more complex to assign definitively.

UV-Visible Spectroscopy (where relevant for chromophores)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The pyridine ring and the acetyl group in this compound constitute a conjugated system, which is expected to absorb in the UV region. However, specific experimental UV-Visible absorption spectra, including wavelengths of maximum absorbance (λmax) and molar absorptivity values, for this compound are not detailed in the surveyed scientific literature.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into molecular geometry, energy levels, and reactivity. For pyridine (B92270) derivatives, DFT calculations are routinely employed to understand the influence of different substituents on the electronic environment of the pyridine ring.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Acetylamino-5-bromopyridine | -6.7212 | -1.7075 | 5.0137 | B3LYP/6-311++G(d,p) |

| 3-Bromo-2-hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.406 | B3LYP/6-311++G(d,p) |

Reactivity Indices and Molecular Electrostatic Potential

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Chemical potential indicates the escaping tendency of electrons, while chemical hardness measures the resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For 2-Acetylamino-5-bromopyridine, these reactivity descriptors have been calculated, offering a proxy for understanding the reactivity of 3-Acetyl-2-bromopyridine. researchgate.net

| Reactivity Descriptor | Value (eV) | Compound |

|---|---|---|

| Chemical Potential (μ) | -4.2143 | 2-Acetylamino-5-bromopyridine |

| Chemical Hardness (η) | 2.5068 | |

| Electrophilicity Index (ω) | 3.5435 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In a molecule like this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, making these sites attractive to electrophiles. Conversely, positive potential regions would be expected around the hydrogen atoms. Studies on similar molecules, such as 3-bromo-2-hydroxypyridine, have shown that the MEP analysis effectively identifies the reactive sites of the molecule. mdpi.com For 2-(tert-butoxycarbonylamino)-5-bromopyridine, the MEP map clearly indicates the distribution of electrostatic potential and helps in understanding the relative polarity of the molecule. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational changes, stability, and interactions of molecules in various environments.

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. DFT calculations are frequently used to model reaction mechanisms involving pyridine derivatives.

For bromopyridines, computational studies can predict the feasibility and regioselectivity of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For example, understanding the reaction of 3-bromopyridine (B30812) with nucleophiles can be aided by computational analysis of the potential intermediates and transition states. General computational approaches to understanding reaction mechanisms often involve locating stationary points on the potential energy surface and analyzing the intrinsic reaction coordinate (IRC) to map the reaction path. nih.gov Recent advances in computational chemistry have made it possible to study increasingly complex reaction mechanisms, including those involving non-covalent interactions and dynamic effects. rsc.org

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of functionalized pyridines remains a significant focus in organic chemistry. researchgate.net Future work on 3-acetyl-2-bromopyridine will likely involve the exploration of advanced catalytic systems to improve reaction efficiency, selectivity, and scope.

Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions are offering new avenues for creating functionalized pyridine (B92270) derivatives. researchgate.net For instance, the Suzuki coupling reaction, which utilizes a palladium catalyst, has been successfully employed in the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives starting from 3-bromopyridine (B30812). openmedicinalchemistryjournal.com Future investigations could adapt these methods for more complex transformations of this compound, enabling the introduction of a wider array of substituents at the 2-position.